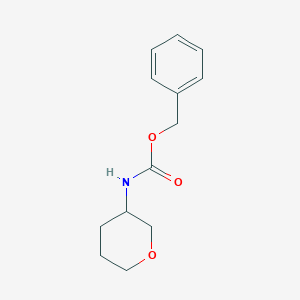

benzyl N-(oxan-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(oxan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(14-12-7-4-8-16-10-12)17-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNIMANJKWUCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Benzyl N Oxan 3 Yl Carbamate and Its Analogs

Direct Synthesis Approaches to the N-Carbamate Moiety

The formation of the carbamate (B1207046) functional group is a cornerstone of many synthetic endeavors. For a target molecule like benzyl (B1604629) N-(oxan-3-yl)carbamate, several direct approaches can be envisioned, leveraging different precursors and reaction mechanisms.

Amination-Carboxylation Routes

Amination-carboxylation strategies involve the reaction of an amine with a carbon dioxide source. These methods are gaining traction as they utilize CO2, an abundant and non-toxic C1 building block. A prominent example is the reaction between an amine, carbon dioxide, and an electrophile. The amine first reacts with CO2 to form a carbamic acid intermediate, which is then alkylated.

Recent developments have focused on creating efficient, one-pot procedures. For instance, carbamic acids generated from secondary amines have been shown to react with alcohols under Mitsunobu conditions to yield the corresponding carbamates. This method proceeds through an SN2 displacement of the activated alcohol rather than an isocyanate intermediate. acs.org

Hofmann Rearrangement Applications for Carbamate Formation

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A key feature of this reaction is the formation of an isocyanate intermediate, which can be trapped by a nucleophile, such as an alcohol, to form a carbamate. wikipedia.orgmasterorganicchemistry.com This modified Hofmann rearrangement is a powerful tool for synthesizing carbamates directly from amides.

When the rearrangement is conducted in the presence of an alcohol like benzyl alcohol, the isocyanate intermediate is trapped to yield the corresponding benzyl carbamate. organic-chemistry.org Modern variations of this reaction utilize milder and more selective reagents. For example, N-bromoacetamide (NBA) with lithium hydroxide (B78521) or lithium methoxide (B1231860) has been used for the efficient one-pot synthesis of methyl and benzyl carbamates from both aromatic and aliphatic amides. organic-chemistry.org This method often provides high yields and minimizes side reactions like bromination that can occur with other reagents such as N-bromosuccinimide (NBS). organic-chemistry.org Hypervalent iodine reagents have also been developed for what are considered greener and more environmentally friendly conversions of carboxamides to carbamates. eurekaselect.com

| Reagent System | Substrate | Product | Yield | Reference |

| N-bromoacetamide/LiOH·H₂O | Aromatic/Aliphatic Amides | Benzyl Carbamates | High | organic-chemistry.org |

| PhI(OAc)₂/KOH-CH₃OH | Primary Alkyl/Aryl Carboxamides | Methyl Carbamates | Good to Excellent | scispace.com |

| NBS/NaOMe in Methanol | para-substituted Aromatic Amides | Methyl Carbamates | Good | scispace.com |

This table presents data for modified Hofmann rearrangements leading to carbamate formation.

Formation via Reaction of Oxane-Derived Amines with Benzyl Chloroformate

A direct and widely used method for the synthesis of benzyl carbamates is the reaction of an amine with benzyl chloroformate (Cbz-Cl). wikipedia.orgcommonorganicchemistry.com This reaction is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine. wikipedia.orgorganic-chemistry.org

For the synthesis of benzyl N-(oxan-3-yl)carbamate, this would involve the reaction of 3-aminooxane with benzyl chloroformate. The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comrsc.org The reaction can be performed in a biphasic system (e.g., water and an organic solvent like dioxane or THF) or in an organic solvent with a base like diisopropylethylamine (DIPEA). wikipedia.orgrsc.org This method is robust and generally provides high yields of the desired carbamate. rsc.org

Construction of the Oxane Ring System

The synthesis of the heterocyclic core is as crucial as the formation of the carbamate group. For this compound, the oxane (tetrahydropyran) ring is a key structural feature.

Organocatalytic Multicomponent Assembly of Pyran Scaffolds

Multicomponent reactions (MCRs) catalyzed by small organic molecules (organocatalysis) represent a powerful strategy for the rapid assembly of complex cyclic structures from simple starting materials. nih.gov These reactions often proceed through a cascade mechanism, forming multiple bonds and stereocenters in a single operation. rsc.org

The synthesis of pyran scaffolds, which are precursors to oxane rings, can be achieved through various organocatalytic MCRs. mdpi.com For example, a tandem reaction involving saturated aldehydes, nitroolefins, and isatins has been developed to produce six-membered oxa-spirooxindole backbones with high stereoselectivity. rsc.org While this specific example leads to a spiro-system, the underlying principles of assembling the pyran ring via conjugate additions and cyclizations are broadly applicable. Such strategies offer an efficient means to construct highly functionalized pyran derivatives that can be subsequently reduced to the corresponding oxane systems. mdpi.comnih.gov The use of metal-organic frameworks (MOFs) as catalysts in these MCRs is also an emerging area, offering advantages in terms of catalyst recovery and reuse. nih.gov

Glycosylation-Inspired Methodologies for Tetrahydropyran (B127337) Formation

Drawing inspiration from the vast field of carbohydrate chemistry, glycosylation-inspired methodologies offer a powerful toolkit for the stereoselective formation of the tetrahydropyran ring. These methods often involve the intramolecular cyclization of an acyclic precursor, mimicking the formation of glycosidic bonds. One such approach could involve an intramolecular hetero-Michael addition. For instance, an acyclic precursor containing a hydroxyl group and an α,β-unsaturated ester or a related Michael acceptor can undergo cyclization to form the tetrahydropyran ring. The stereochemical outcome of this cyclization can be influenced by the existing stereocenters in the acyclic chain or by the use of chiral catalysts.

Another glycosylation-inspired strategy is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through an oxocarbenium ion intermediate, leading to the formation of a tetrahydropyran ring with various substituents. The stereoselectivity of the Prins cyclization can be controlled by the choice of Lewis or Brønsted acid catalyst and the reaction conditions. While traditionally used for C-C bond formation, modifications of the Prins cyclization or related strategies could be envisioned for the introduction of a nitrogen-containing substituent at the C3 position.

Stereoselective Hydroxylation for Oxane Ring Functionalization

An alternative approach to installing the requisite functionality on a pre-formed oxane ring is through stereoselective hydroxylation. This strategy is particularly useful when a suitable unsubstituted or differently functionalized tetrahydropyran is readily available. Modern methods for C-H bond functionalization have emerged as powerful tools for the direct introduction of hydroxyl groups at specific positions.

Catalytic systems based on transition metals, such as iron or manganese, have been developed for the stereoselective hydroxylation of unactivated C-H bonds. These catalysts often mimic the action of cytochrome P450 enzymes and can exhibit high levels of regio- and stereoselectivity. For the synthesis of a precursor to this compound, a catalyst could be designed to selectively hydroxylate the C3 position of an oxane derivative. The stereochemical outcome of the hydroxylation would be dictated by the chiral ligand coordinated to the metal center. Subsequent conversion of the resulting 3-hydroxyoxane to the corresponding amine and then to the benzyl carbamate would complete the synthesis.

Integrated and Multi-Step Synthetic Sequences

Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound and its analogs.

A convergent synthesis would involve the separate synthesis of two or more key fragments, which are then coupled together in the later stages of the synthesis. For instance, a chiral 3-aminooxane derivative could be synthesized in one pathway, while benzyl chloroformate is prepared separately. The final step would be the coupling of these two fragments to form the target carbamate. This approach is often more efficient and allows for greater flexibility in the synthesis of analogs, as different fragments can be combined to create a library of related compounds.

Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. For example, a common precursor containing a functionalized oxane ring could be synthesized. This intermediate could then be subjected to different reaction conditions to introduce various carbamate groups, including the benzyl carbamate, or to modify other parts of the molecule. This strategy is particularly useful for structure-activity relationship (SAR) studies, where a range of analogs with systematic structural variations are required.

Strategic Employment of Chiral Auxiliaries and Catalysts for Stereocontrol

Achieving the desired stereochemistry at the C3 position of the oxane ring is a critical aspect of the synthesis. The use of chiral auxiliaries and asymmetric catalysis are two powerful strategies to control stereoselectivity.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. In the context of this compound synthesis, a chiral auxiliary could be attached to an acyclic precursor to control the stereochemistry of the ring-forming cyclization. For example, Evans oxazolidinones or pseudoephedrine-based auxiliaries have been widely used to direct aldol (B89426) reactions or alkylations, which could be key steps in constructing the acyclic precursor with the correct stereochemistry. wikipedia.orgnih.govharvard.edu

| Chiral Auxiliary Type | Example | Application in Synthesis |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol reactions, alkylations |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylations |

| Sulfonamides | Oppolzer's Sultam | Asymmetric Diels-Alder reactions, alkylations |

Asymmetric catalysis utilizes a chiral catalyst to generate a chiral product from an achiral or racemic substrate. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of the target molecule, a chiral catalyst could be employed in a key stereodetermining step, such as an asymmetric Michael addition to form the oxane ring, or an asymmetric hydrogenation of a precursor to set the stereocenter at C3. A variety of chiral catalysts, including those based on transition metals (e.g., rhodium, iridium, palladium) and organocatalysts (e.g., proline and its derivatives, chiral phosphoric acids), have been developed for a wide range of asymmetric transformations. nih.gov

| Catalyst Type | Metal/Organic Moiety | Key Asymmetric Reactions |

|---|---|---|

| Transition Metal Catalysts | Rhodium, Ruthenium, Iridium | Asymmetric Hydrogenation |

| Palladium, Copper | Asymmetric Allylic Alkylation | |

| Organocatalysts | Proline, Cinchona Alkaloids | Asymmetric Aldol and Michael Reactions |

| Chiral Phosphoric Acids | Asymmetric Mannich and Pictet-Spengler Reactions |

Considerations for Scalable Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, a scalable protocol would prioritize the use of readily available and inexpensive starting materials, robust and high-yielding reactions, and purification methods that avoid chromatography, such as crystallization or distillation.

The choice of reagents and solvents is also critical. Hazardous or highly toxic reagents should be avoided or replaced with safer alternatives. The use of flow chemistry can offer significant advantages for scalability, as it allows for better control over reaction parameters, improved safety, and the potential for continuous production. For example, a key cyclization or carbamoylation step could be adapted to a flow process to enhance throughput and consistency. researchgate.net A practical large-scale synthesis of a chiral tetrahydropyran intermediate has been reported, highlighting the feasibility of producing such scaffolds on a kilogram scale. acs.org

Preparation of Precursor Intermediates and Structurally Related Carbamate Analogs

The synthesis of this compound relies on the availability of key precursor intermediates. The primary precursors are a source of the oxane ring with a nitrogen functionality at the C3 position, and a source of the benzyl carbamate moiety.

3-Aminooxane or its protected derivatives are crucial intermediates. The synthesis of 3-amino-tetrahydropyrans can be achieved through various methods. One approach involves the reduction of a corresponding 3-nitro- or 3-azido-tetrahydropyran, which can be prepared via nucleophilic substitution on a suitable 3-substituted tetrahydropyran with an appropriate leaving group. Alternatively, an intramolecular aza-Michael addition of an amine to an α,β-unsaturated δ-hydroxy aldehyde or ketone can directly lead to the formation of the 3-amino-tetrahydropyran ring system. mdpi.comrsc.org

Benzyl chloroformate is the most common reagent for the introduction of the benzyl carbamate group. It is typically prepared by the reaction of benzyl alcohol with phosgene (B1210022) or a phosgene equivalent. The reaction of benzyl chloroformate with 3-aminooxane, usually in the presence of a base to neutralize the HCl byproduct, would yield the final product.

Synthesis of Substituted Oxan-3-yl and Oxan-4-yl Derivatives

The construction of the tetrahydropyran (oxane) ring is a fundamental step in the synthesis of the target carbamates. Various cyclization strategies are employed to produce oxanes with substituents at the 3- and 4-positions, which can then be elaborated into the desired amine or alcohol precursors for carbamate formation.

Key synthetic methods include:

Intramolecular Williamson Ether Synthesis: This classical method involves the cyclization of a halo-alcohol. A linear precursor containing a hydroxyl group and a leaving group (typically a halide) at appropriate positions undergoes an intramolecular SN2 reaction to form the cyclic ether. lumenlearning.comlibretexts.org For instance, a 5-halopentan-1-ol derivative can be treated with a base to deprotonate the alcohol, and the resulting alkoxide attacks the carbon bearing the halide to close the six-membered oxane ring. libretexts.org The relative stereochemistry of substituents can be controlled by the stereochemistry of the acyclic precursor.

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org This method is effective for constructing tetrahydropyran-4-ol derivatives, often with high stereoselectivity. organic-chemistry.org The reaction proceeds through the formation of an oxocarbenium ion, which is trapped intramolecularly by the alkene.

Intramolecular Hydroalkoxylation/Oxa-Michael Addition: Alkenols can undergo intramolecular cyclization onto an activated double bond (oxa-Michael addition) or an unactivated double bond (hydroalkoxylation) to form the tetrahydropyran ring. nih.govcore.ac.uk Intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a common strategy for forming substituted oxanes. nih.gov

Reactions of δ-Halocarbanions with Aldehydes: Carbanions generated from δ-halo compounds can add to aldehydes to form an intermediate anionic adduct, which subsequently cyclizes via intramolecular substitution to yield tetrahydropyran derivatives. researchgate.net

These diverse methods allow for the preparation of a wide range of substituted oxane precursors necessary for the synthesis of this compound and its analogs.

| Method | Precursor Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | Halo-alcohol (e.g., 5-halopentan-1-ol) | Base (e.g., NaH, K2CO3) | Substituted Oxane | lumenlearning.comlibretexts.org |

| Prins Cyclization | Homoallylic alcohol and Aldehyde | Brønsted or Lewis Acid (e.g., TsOH, Yb(OTf)3) | Substituted Tetrahydropyran-4-ol | organic-chemistry.org |

| Intramolecular Oxa-Michael Addition | Hydroxy-α,β-unsaturated carbonyl | Base or Acid Catalyst | Substituted Oxane | nih.gov |

| Acid-Catalyzed Cyclization of Alkenols | Allylsilyl alcohol | Brønsted Acid (e.g., p-TsOH) | Polysubstituted Oxane | core.ac.uk |

Preparation of N-Benzyloxycarbamate Derivatives and Related Synthons

The formation of the N-benzyloxycarbamate group is a critical transformation. A versatile and high-yielding approach begins with the commercially available O-benzylhydroxylamine hydrochloride.

A key synthetic sequence involves the reaction of O-benzylhydroxylamine hydrochloride with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a suitable base. nih.gov Pyridine is often used as the base and solvent for this reaction, as other bases like triethylamine (B128534) can lead to the formation of N,N-diacylated byproducts. nih.gov This reaction yields the foundational N-benzyloxycarbamate ethyl ester.

This primary carbamate can then be functionalized through N-alkylation to produce a variety of synthons. The reaction is typically carried out by treating the carbamate with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. nih.gov This methodology allows for the introduction of various alkyl or substituted alkyl groups onto the carbamate nitrogen, creating diverse intermediates for more complex molecular architectures.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| O-benzylhydroxylamine hydrochloride | 1. Ethyl chloroformate, Pyridine | N-benzyloxycarbamic acid ethyl ester | Excellent | nih.gov |

| N-benzyloxycarbamic acid ethyl ester | 1. NaH, DMF; 2. Methyl iodide | N-Benzyloxy-N-methylcarbamic acid ethyl ester | 93% | nih.gov |

| N-benzyloxycarbamic acid ethyl ester | 1. NaH, DMF; 2. Benzyl bromide | N-Benzyl-N-benzyloxycarbamic acid ethyl ester | N/A | nih.gov |

Synthesis of Halomethyl-Substituted Oxetane (B1205548) and Oxane Carbamates

The synthesis of carbamates bearing a halomethyl-substituted oxane or oxetane ring requires a multi-step approach, as direct methods are not common. The strategy involves the separate construction of the halomethyl-substituted heterocyclic core followed by the introduction of the carbamate functionality.

A plausible synthetic route could involve the following key steps:

Formation of a Hydroxymethyl-Substituted Oxane: An appropriately substituted oxane ring bearing a hydroxymethyl group is first synthesized. This can be achieved through various cyclization strategies, starting from precursors that already contain the required carbon framework.

Conversion to a Halomethyl Group: The primary alcohol of the hydroxymethyl group is then converted into a halide. Standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorous oxychloride (POCl₃) can be used to transform the hydroxymethyl group into a chloromethyl group.

Introduction and Formation of the Carbamate: An amino group is required on the oxane ring (e.g., at the 3-position) to form the carbamate. This amino group can be introduced at an earlier stage of the synthesis or derived from another functional group. Once the halomethyl-substituted amino-oxane is prepared, it can be reacted with benzyl chloroformate in the presence of a base to yield the final N-benzyloxycarbamate product. The Curtius rearrangement of a carboxylic acid derivative is another established method for forming a carbamate via an isocyanate intermediate. nih.gov

This modular strategy allows for flexibility in the synthesis, enabling the preparation of various analogs by changing the starting materials and reagents at each step.

| Step | Description | Example Reagents | Intermediate/Product | Relevant Principles |

|---|---|---|---|---|

| 1 | Synthesis of an oxane with precursor functional groups (e.g., hydroxyl and amino precursors). | Standard cyclization methods (e.g., Williamson ether synthesis). | Substituted oxane (e.g., 3-amino-5-(hydroxymethyl)oxane). | lumenlearning.comlibretexts.org |

| 2 | Conversion of the hydroxymethyl group to a chloromethyl group. | Thionyl chloride (SOCl₂), Appel reaction reagents. | Chloromethyl-substituted amino-oxane. | General organic transformations. |

| 3 | Formation of the benzyl carbamate from the amino group. | Benzyl chloroformate, Base (e.g., NaHCO₃, Et₃N). | Benzyl N-(halomethyl-oxan-yl)carbamate. | nih.govorganic-chemistry.org |

Chemical Transformations and Reaction Mechanisms of Benzyl N Oxan 3 Yl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Functional Group

The carbamate group in benzyl (B1604629) N-(oxan-3-yl)carbamate is a versatile functional handle for various chemical manipulations. It is most notably utilized as a protecting group for the amine function on the oxane ring.

Protection and Deprotection Chemistry (e.g., Hydrogenolysis for Cbz Group Removal)

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to selective removal. In the context of benzyl N-(oxan-3-yl)carbamate, the Cbz group serves to protect the secondary amine nitrogen attached to the oxane ring.

The most common method for the deprotection of the Cbz group is hydrogenolysis. orgsyn.org This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The mechanism proceeds via catalytic reduction, leading to the cleavage of the benzylic C-O bond. This process releases the unprotected amine, toluene (B28343), and carbon dioxide, the latter resulting from the spontaneous decarboxylation of the intermediate carbamic acid. orgsyn.org This deprotection method is highly efficient and proceeds under mild conditions, making it compatible with a wide variety of other functional groups. organic-chemistry.org

Alternative methods for Cbz group removal have also been developed to accommodate substrates that are sensitive to standard hydrogenolysis conditions. These include treatment with Lewis acids such as aluminum chloride (AlCl₃) in a fluorinated solvent, which offers good functional group tolerance. organic-chemistry.org Additionally, nucleophilic deprotection protocols, for instance using 2-mercaptoethanol (B42355) in the presence of a base, provide a mild alternative for substrates with functionalities that are incompatible with traditional hydrogenolysis or strong acid-mediated deprotection. nih.govuantwerpen.be

| Method | Reagents | Typical Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, room temperature, atmospheric pressure | Toluene, CO₂ | orgsyn.org |

| Lewis Acid Catalysis | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room temperature | Benzyl cation derivatives | organic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Thiol-adducts, CO₂ | nih.govuantwerpen.be |

Nucleophilic and Electrophilic Reactivity at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound exhibits dual reactivity. While the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than a typical amine, it can still participate in certain nucleophilic reactions. For instance, under basic conditions, the carbamate nitrogen can be deprotonated to form an anion that can then react with electrophiles.

Conversely, the carbamate group can act as an electrophile. The carbonyl carbon is susceptible to attack by strong nucleophiles. Furthermore, N-benzyloxycarbamates have been shown to react with stabilized carbon nucleophiles, providing a synthetic route to functionalized protected hydroxamic acids. semanticscholar.org This reactivity underscores the potential of the carbamate moiety to participate in bond-forming reactions beyond its role as a protecting group. While the nitrogen itself is not highly electrophilic, its substitution pattern influences the reactivity of the adjacent carbonyl carbon.

Transformations Involving the Oxane Ring System

The oxane ring of this compound provides a scaffold for further functionalization. The stereochemistry at the C3 position, where the carbamate is attached, can direct subsequent transformations.

Stereoselective Functional Group Interconversions

While specific examples involving this compound are not extensively documented, the principles of stereoselective synthesis on substituted oxane rings are well-established. The existing stereocenter at C3 can influence the stereochemical outcome of reactions at other positions on the ring through steric hindrance or directing effects. For example, the introduction of a substituent at an adjacent carbon atom could be directed to a cis or trans position relative to the carbamate group, depending on the reaction conditions and reagents employed.

Ring-Opening and Ring-Closing Metathesis Reactions (if applicable)

Ring-opening and ring-closing metathesis reactions are powerful tools in organic synthesis for the formation of cyclic and macrocyclic structures. However, these reactions typically require the presence of a double bond within the ring system to be opened or formed. As the oxane ring in this compound is saturated, it is not a suitable substrate for standard ring-opening or ring-closing metathesis reactions. These methods would not be applicable without prior modification of the oxane ring to introduce unsaturation.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the elaboration of molecular complexity. In the context of this compound, such reactions could potentially occur at the oxane ring or at the carbamate nitrogen.

While specific literature on C-C or C-X bond-forming reactions starting from this compound is scarce, general methodologies can be considered. For instance, deprotonation of the carbon atom alpha to the ring oxygen could generate a nucleophile for reaction with various electrophiles, although this is a challenging transformation. Alternatively, functionalization of the oxane ring, for example through the introduction of a leaving group, could enable subsequent substitution reactions with carbon or heteroatom nucleophiles.

The carbamate nitrogen, after deprotection, yields a secondary amine. This amine can then readily participate in a wide range of C-N bond-forming reactions, such as reductive amination, acylation, or transition-metal-catalyzed cross-coupling reactions to form arylamines. nih.gov

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Forms a new C-N and C-C bond. |

| Acylation | Acyl Chloride or Anhydride | Amide | Forms a new C-N and C=O bond. |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl Amine | Forms a new C-N bond to an aromatic ring. |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | β-Amino Carbonyl Compound | Forms a new C-N and C-C bond. |

Mannich-type Reactions with Stabilized Carbon Nucleophiles and Titanium Enolates

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. While the direct participation of this compound as the amine component is unlikely due to the low reactivity of carbamates compared to amines, its derivatives are effective precursors for Mannich-type reactions.

Carbamates can be activated to form N-acyliminium ion intermediates, which are potent electrophiles for the Mannich reaction. For instance, benzyl carbamate can react with aldehydes to form bis-urethane species, which then generate the active acylimine for reaction with a ketone nucleophile, a process that can be catalyzed by iodine. researchgate.net

A more direct application involves the use of N-alkoxyalkylated carbamates as stable N-acyliminium ion precursors. For example, benzyl isopropoxymethyl carbamate, a related compound, serves as an effective aminomethylating reagent for Mannich reactions involving titanium enolates. orgsyn.org This suggests that this compound could potentially be converted into an analogous reactive intermediate for similar transformations.

The general scheme for an iodine-catalyzed three-component Mannich reaction using benzyl carbamate is presented below:

Table 1: Iodine-Catalyzed Three-Component Mannich Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|

This reaction proceeds through the in-situ formation of an acylimine species from the aldehyde and carbamate, which is then attacked by the ketone. researchgate.net

Gold(I)-Catalyzed Hydroamination and Cycloisomerization Processes

Gold(I) catalysts are renowned for their ability to activate alkynes and allenes toward nucleophilic attack. nih.gov Consequently, gold(I)-catalyzed hydroamination and cycloisomerization reactions are typically associated with unsaturated substrates. nih.govnih.gov

This compound, being a saturated heterocyclic compound, is not an appropriate substrate for these transformations. Such reactions require the presence of a carbon-carbon double or triple bond for the gold catalyst to coordinate and activate the molecule. nih.gov

However, the N-benzyl carbamate moiety can participate in gold-catalyzed reactions when attached to a suitable unsaturated framework. For example, gold catalysis can enable the intermolecular SN1-type reaction of alcohols to afford Cbz-protected amines. researchgate.net This highlights the role of the Cbz group in reactions of unsaturated systems, rather than a reaction of the saturated carbamate itself.

Palladium-Catalyzed Coupling Reactions (e.g., C-N Amination, Intramolecular Heck Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The N-H bond of a carbamate can, in principle, participate as a nucleophile in C-N amination reactions. Palladium-catalyzed methods have been developed for the efficient synthesis of N-aryl carbamates by coupling aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, such as benzyl alcohol, to trap the intermediate isocyanate. organic-chemistry.orgmit.edu

While these methods focus on the synthesis of carbamates, the direct use of a saturated cyclic carbamate like this compound as a coupling partner is less common. The reactivity in Buchwald-Hartwig amination generally depends on the nucleophilicity of the N-H bond, which is lower for carbamates than for amines. Nonetheless, Pd-catalyzed N-arylation reactions have become a vital technology for preparing a wide array of aromatic amines and their derivatives. nih.gov

The intramolecular Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene within the same molecule. This reaction is not applicable to this compound due to the absence of the required functional groups (an alkene and a suitable halide or triflate).

Catalytic Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. nih.gov This reaction does not apply to the saturated this compound molecule itself. Instead, it represents a key synthetic route to produce chiral aminohydroxy-oxane precursors.

In the AA reaction, an alkene is treated with a nitrogen source, such as a carbamate salt, in the presence of an osmium catalyst and a chiral ligand derived from cinchona alkaloids. nih.govresearchgate.net This process installs both an amine (protected as a carbamate) and a hydroxyl group across the double bond in a syn-selective manner. nih.gov

For example, a dihydropyran derivative could undergo asymmetric aminohydroxylation to yield a Cbz-protected aminohydroxy-oxane, a structure closely related to the title compound. The reaction is known to work with a variety of nitrogen sources, including sulfonamides and amides, in addition to carbamates. researchgate.net

Table 2: Key Features of Sharpless Asymmetric Aminohydroxylation

| Feature | Description |

|---|---|

| Substrate | Alkenes (e.g., α,β-unsaturated esters) nih.gov |

| Catalyst | Osmium Tetroxide (OsO₄) or K₂OsO₂(OH)₄ nih.gov |

| Nitrogen Source | Salts of N-halocarbamates, -sulfonamides, or -amides nih.gov |

| Chiral Ligand | Dihydroquinine (DHQ) and Dihydroquinidine (DHQD) derivatives nih.gov |

| Product | Enantiomerically enriched vicinal amino alcohols nih.govrsc.org |

Oxidation and Reduction Reactions

The functional groups within this compound present distinct opportunities for oxidation and reduction reactions.

Reduction: The most significant reduction reaction for this compound is the cleavage of the benzyl carbamate (Cbz) group. The Cbz group is a widely used protecting group for amines precisely because it can be readily removed under mild reductive conditions, most commonly through catalytic hydrogenolysis. organic-chemistry.org This process involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.

Oxidation: The oxidation of this compound is less commonly described. The oxane ring, being a saturated ether, is generally resistant to oxidation under mild conditions. Aggressive oxidation could potentially lead to ring-opening or oxidation at a C-H bond adjacent to the ether oxygen, but this would likely require harsh reagents and lack selectivity. Similarly, the carbamate functional group is relatively stable to oxidation.

Nucleophilic Substitution Reactions

The this compound molecule can undergo nucleophilic substitution at several positions.

Reaction at the Carbonyl Carbon: The carbamate group can undergo nucleophilic acyl substitution, although it is less reactive than esters or acid chlorides. For example, treatment with strong nucleophiles under catalytic conditions could potentially convert the carbamate into other functional groups like ureas. organic-chemistry.org

Cleavage of the Cbz Group: The N-Cbz group can be cleaved not only by reduction but also by treatment with strong Lewis acids, which facilitate the removal of the benzyl group. wikipedia.org Additionally, certain nucleophilic deprotection protocols can be employed under specific conditions. organic-chemistry.org

Reaction of the Amine Nitrogen: Once the Cbz group is removed to yield 3-aminooxane, the resulting primary amine is a potent nucleophile. It can readily participate in SN2 reactions with alkyl halides or other electrophiles to form secondary and tertiary amines. chemguide.co.ukchemguide.co.uk This subsequent reactivity is a cornerstone of amine chemistry.

Stereochemical Aspects in the Synthesis and Application of Benzyl N Oxan 3 Yl Carbamate

Importance of Stereoisomerism in Oxane Carbamate (B1207046) Derivatives

The carbamate group, with its structural resemblance to a peptide bond, is a key functional group in many therapeutic agents. nih.gov Due to a pseudo double bond character, carbamates can exist as cis and trans isomers. nih.gov When incorporated into a chiral scaffold such as the oxane ring, the potential for multiple stereoisomers increases significantly. The oxane (tetrahydropyran) ring itself is not planar and exists in a chair conformation. A substituent at the 3-position, as in benzyl (B1604629) N-(oxan-3-yl)carbamate, creates a chiral center, leading to the existence of (R) and (S) enantiomers.

The biological importance of selecting the correct stereoisomer is well-documented. Different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties. nih.gov For instance, in a study of 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers showed potent antimalarial activity, while other stereoisomers were significantly less active or inactive. nih.govresearchgate.net This highlights that biological systems, being chiral themselves, often interact selectively with only one enantiomer of a chiral molecule. This stereoselectivity can be due to specific binding interactions with protein targets or differential uptake by cellular transport systems. nih.gov Therefore, controlling the stereochemistry during the synthesis of oxane carbamate derivatives is paramount to producing therapeutically effective and safe compounds.

Methodologies for Stereocontrol in Synthetic Pathways

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry. For molecules like benzyl N-(oxan-3-yl)carbamate, several strategies can be employed to control the stereochemical outcome. These methods can be broadly categorized into asymmetric synthesis, which creates a specific stereoisomer from an achiral or racemic starting material, and chiral resolution, which separates a mixture of enantiomers.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral amines and their derivatives, such as imidazolidinones, can activate substrates through the formation of iminium or enamine intermediates, enabling a wide range of enantioselective transformations. nih.gov For the synthesis of chiral oxa-heterocycles, organocatalytic desymmetrization of prochiral substrates has proven effective. nih.gov For example, the desymmetrization of oxetanes using organocatalysts can produce chiral 1,4-dioxanes with high efficiency and enantioselectivity. nih.gov Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective in controlling stereochemistry. researchgate.netresearchgate.net These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states that favor the formation of one stereoisomer. researchgate.net

Table 1: Examples of Organocatalysts in Asymmetric Synthesis

| Catalyst Type | Example | Application | Ref |

| Chiral Amine | Imidazolidinone derivatives | Cascade reactions of α,β-unsaturated aldehydes | nih.gov |

| Bifunctional Amino-urea | Tertiary amino-urea derivatives | C(sp²)-H alkylation of cyclopentene-1,3-diones | researchgate.net |

| Guanidine | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Ring-opening polymerization of cyclic siloxanes | springernature.com |

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These methods often rely on the influence of an existing chiral center in the molecule to direct the stereochemical outcome of a new stereocenter.

One common strategy is the use of substrate-controlled reactions, where the inherent chirality of the starting material dictates the stereochemistry of the product. For instance, in the synthesis of highly substituted cyclohexanones, a cascade Michael addition reaction proceeds with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov The stereochemistry of the final product can be confirmed using techniques like X-ray crystallography and 2D NMR experiments such as COSY and NOESY. beilstein-journals.org The synthesis of functionalized 3-substituted oxetanes has also been a subject of interest, with various strategies developed to access these important building blocks. researchgate.netacs.org

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. wikipedia.org

Classical Resolution via Diastereomeric Salts: This is one of the most common methods for resolving racemates. libretexts.org The racemic mixture, for example, a racemic amine, is reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer can be recovered by removing the resolving agent. wikipedia.org

Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.orgwhiterose.ac.uk One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. libretexts.org Enzymatic resolutions are a common example of this technique, where an enzyme selectively catalyzes the transformation of one enantiomer. rsc.org A significant drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. rsc.org However, this can be overcome by coupling the resolution with in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution. whiterose.ac.uk

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. pravara.comnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in separating a broad range of chiral compounds. pravara.comnih.gov

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Ref |

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties | Scalable, well-established | Laborious, depends on successful crystallization, 50% max yield per cycle | wikipedia.orglibretexts.org |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral agent | Can provide high enantiomeric purity | 50% theoretical maximum yield for one enantiomer | libretexts.orgrsc.org |

| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase | High separation efficiency, applicable to analytical and preparative scales | High cost of CSPs and solvents | pravara.comnih.gov |

Stereochemical Analysis of Synthesized Oxane Carbamates

After synthesis or resolution, it is crucial to determine the stereochemical purity and absolute configuration of the oxane carbamate product. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. For determining stereochemistry, specific 2D NMR techniques are particularly useful. nih.gov

Correlation Spectroscopy (COSY): Identifies proton-proton coupling, helping to establish the connectivity within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule. clockss.org By analyzing cross-peaks in COSY and NOESY spectra, the spatial arrangement of substituents on the oxane ring can be determined. beilstein-journals.org

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned previously, chiral HPLC is a primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. pravara.commdpi.com By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the two can be accurately quantified. The development of a robust chiral HPLC method is often a critical step in the quality control of chiral pharmaceuticals. pravara.comresearchgate.net

X-ray Crystallography: This technique provides unambiguous determination of the absolute stereochemistry of a molecule by mapping the electron density of a single crystal. researchgate.net It is considered the gold standard for stereochemical assignment, provided that suitable crystals can be grown.

Applications of Benzyl N Oxan 3 Yl Carbamate As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of a protected amine on a stable heterocyclic ring positions benzyl (B1604629) N-(oxan-3-yl)carbamate as a strategic starting material for the synthesis of diverse and complex organic molecules. It provides a pre-formed tetrahydropyran (B127337) core that can be further elaborated, and the protected nitrogen atom allows for controlled introduction of other functionalities.

Construction of Substituted Tetrahydropyran Derivatives

The tetrahydropyran (THP) ring is a core structural motif in numerous biologically active natural products and pharmaceutical agents. chemicalbook.comguidechem.comresearchgate.net Benzyl N-(oxan-3-yl)carbamate is, by its nature, a substituted tetrahydropyran and serves as an excellent scaffold for creating more complex derivatives. The synthesis of highly substituted aminotetrahydropyrans can be achieved through sequential C–H functionalization, a process where existing carbon-hydrogen bonds on the ring are converted into new carbon-carbon or carbon-heteroatom bonds. nih.gov

Starting with a molecule like this compound, the Cbz-protected amine at the 3-position can direct or influence reactions at other positions on the ring. Once further substitutions are made, the benzyl carbamate (B1207046) group can be selectively removed to reveal the primary amine, which can then participate in subsequent reactions, such as alkylation or acylation, to build molecular diversity. This strategic approach allows for the controlled, diastereoselective installation of multiple substituents onto the tetrahydropyran core. nih.gov

| Reaction Type | Description | Potential Application |

|---|---|---|

| Prins-Type Cyclization | Acid-catalyzed reaction of an aldehyde and a homoallylic alcohol to form a substituted tetrahydropyran. researchgate.netnih.gov | De novo synthesis of the core THP ring system. |

| Intramolecular Hydroalkoxylation/Cyclization | Metal-catalyzed cyclization of unsaturated alcohols to form cyclic ethers, including tetrahydropyrans. organic-chemistry.org | Formation of the THP ring from an acyclic precursor. |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of C-H bonds on the THP ring to introduce aryl groups, adding complexity to the scaffold. nih.gov | Modification of the pre-formed oxane ring in this compound. |

| Oxa-Michael Reaction | Conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound to form a tetrahydropyranone, which can be further modified. nih.gov | Construction of functionalized THP rings for use in natural product synthesis. |

Role in Indole (B1671886) Derivative Synthesis

While not a direct precursor in classical indole syntheses like the Fischer method, which typically involves hydrazines and ketones, this compound possesses the necessary components to be adapted for the synthesis of indole-containing structures. mdpi.com The benzyl carbamate moiety provides a protected nitrogen source, a crucial element for forming the pyrrole (B145914) ring of the indole nucleus.

Synthetic strategies could involve the modification and opening of the oxane ring to generate a linear chain attached to the Cbz-protected amine. This intermediate could then undergo intramolecular cyclization to form the indole scaffold. For instance, reductive cyclization of nitro-containing precursors is a known method for producing 2,3-substituted indoles. nih.gov By analogy, a suitably functionalized derivative of this compound could be designed to undergo a similar intramolecular condensation to yield a complex indole derivative. The synthesis of various heterocyclic indole derivatives often starts from precursors containing a benzyl group attached to a nitrogen atom, highlighting the utility of this structural motif. researchgate.netnih.gov

Formation of Versatile Pharmaceutical Intermediates (Structural Precursors)

The structure of this compound is particularly well-suited for its role as a versatile pharmaceutical intermediate. This utility stems from the combination of two medicinally significant components: the tetrahydropyran ring and the benzyloxycarbonyl (Cbz or Z) protected amine.

The tetrahydropyran ring is considered a "privileged scaffold" in drug discovery, as it is found in a wide array of molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. chemicalbook.comguidechem.comchemicalbook.com Its inclusion in a drug candidate can improve physicochemical properties such as solubility and bioavailability. mdpi.com The Cbz group is a robust and widely used protecting group for amines in multi-step organic synthesis. total-synthesis.commasterorganicchemistry.com It is stable to a broad range of reaction conditions but can be cleanly removed, typically by catalytic hydrogenation, without affecting other sensitive functional groups. total-synthesis.compeptide.com

This combination allows medicinal chemists to use this compound as a reliable building block. The protected amine can be carried through several synthetic steps while modifications are made elsewhere on the molecule. At the desired stage, the Cbz group is removed to reveal the amine, which can then be used as a handle for further chemical modifications, such as forming amide bonds with carboxylic acids or undergoing reductive amination to connect to other molecular fragments. mdpi.commyskinrecipes.com

| Drug Name | Therapeutic Class | Significance of THP Ring |

|---|---|---|

| Eribulin | Anticancer (Metastatic Breast Cancer) | The complex structure contains multiple tetrahydropyran and furan (B31954) motifs essential for its biological activity. chemicalbook.comguidechem.com |

| Posaconazole | Antifungal | The THP ring is a key component of the complex heterocyclic core. |

| Canagliflozin | Antidiabetic (SGLT2 Inhibitor) | The central glucose-like ring is a tetrahydropyranol structure. |

| Sofosbuvir | Antiviral (Hepatitis C) | The ribose sugar mimic is a functionalized tetrahydrofuran, a closely related five-membered ring, but THP rings are also common in antiviral agents. researchgate.net |

Utility in Amino Acid and Peptide Chemistry

This compound is a valuable tool in peptide chemistry, where it functions as a protected, non-proteinogenic amino acid analogue. The benzyloxycarbonyl (Cbz) group was one of the first and remains a cornerstone protecting group for the α-amino group of amino acids during peptide synthesis. total-synthesis.commasterorganicchemistry.com Introduced by Bergmann and Zervas in 1932, the Cbz group enabled controlled, stepwise peptide bond formation by preventing the undesired self-polymerization of amino acids. masterorganicchemistry.com

The N-(oxan-3-yl) portion of the molecule can be viewed as a cyclic, unnatural amino acid. The incorporation of such non-natural building blocks into peptide chains is a key strategy for creating peptidomimetics. These are molecules designed to mimic natural peptides but with improved therapeutic properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and constrained conformations that can lead to higher binding affinity and selectivity for biological targets.

In a synthetic context, this compound could be coupled into a growing peptide chain using standard peptide coupling reagents. After incorporation, the Cbz group can be selectively removed via catalytic hydrogenation to expose the amine for further chain elongation. creative-peptides.com

| Property | Description | Reference |

|---|---|---|

| Protection Reaction | Typically installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. | total-synthesis.com |

| Stability | Stable to mildly acidic and basic conditions, making it compatible with other protecting groups like Boc and Fmoc (orthogonal). | total-synthesis.commasterorganicchemistry.com |

| Deprotection Method | Commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This process is clean, yielding toluene (B28343) and carbon dioxide as byproducts. | masterorganicchemistry.com |

| Role in Synthesis | Prevents the nucleophilic amine from reacting out of turn, allowing the carboxylic acid end of the amino acid to be selectively activated and coupled. | peptide.com |

Development of Specialized Polymeric Materials

The carbamate functional group is the defining linkage in polyurethanes, a highly versatile class of polymers. rsc.orgsintef.no Organic carbamates often serve as precursors or monomers in the synthesis of these materials. researchgate.net this compound can be envisioned as a precursor for a specialized monomer for creating novel polyurethanes.

A hypothetical synthetic route could involve converting the benzyl carbamate into a different functional group, such as a hydroxyl or isocyanate, after modification of the oxane ring. For example, deprotection of the amine followed by reaction with phosgene (B1210022) or a phosgene equivalent would yield an isocyanate. Alternatively, introduction of a hydroxyl group elsewhere on the oxane ring would create an amino alcohol. This functionalized monomer could then be incorporated into a polyurethane chain through copolymerization with diols or diisocyanates.

The inclusion of the bulky, cyclic tetrahydropyran moiety into the polymer backbone would be expected to impart unique properties to the resulting material. Compared to conventional polyurethanes derived from linear aliphatic or simple aromatic monomers, a THP-containing polymer could exhibit altered physical and chemical characteristics.

| Property | Anticipated Effect | Rationale |

|---|---|---|

| Thermal Stability | Increased glass transition temperature (Tg). | The rigid cyclic structure of the oxane ring restricts segmental motion of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. |

| Mechanical Properties | Increased stiffness and hardness. | The bulky nature of the ring would likely hinder chain packing and flexibility, leading to a more rigid material. |

| Solubility | Modified solubility profile. | The ether linkage in the oxane ring could increase polarity and affinity for certain organic solvents compared to purely hydrocarbon-based backbones. |

| Biodegradability | Potential for tailored biodegradability. | The ether and carbamate linkages could be susceptible to hydrolytic or enzymatic degradation, offering possibilities for creating materials with controlled environmental persistence. |

Computational and Theoretical Investigations of Benzyl N Oxan 3 Yl Carbamate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of benzyl (B1604629) N-(oxan-3-yl)carbamate at the atomic level. These computational techniques allow for the determination of the molecule's geometry, electron distribution, and orbital energies, which are crucial for predicting its behavior and reactivity.

Application of Ab Initio and Density Functional Theory (DFT)

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density.

For a molecule like benzyl N-(oxan-3-yl)carbamate, DFT methods, particularly using hybrid functionals such as B3LYP, are often employed due to their balance of accuracy and computational efficiency. These calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. The choice of basis set, such as 6-31G* or larger, is critical for obtaining reliable results.

Electronic properties that can be calculated using these methods include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule and can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

A comparative study of different computational methods on related carbamate (B1207046) structures has shown that while various DFT functionals and ab initio methods like Hartree-Fock (HF) can predict geometries with good accuracy, the choice of method can influence the prediction of vibrational frequencies and electronic properties.

Table 1: Representative Theoretical Descriptors for Carbamate Analogs

| Descriptor | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | 0.5 to 2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.5 to 9.5 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and based on calculations for structurally similar carbamate compounds. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Stereoelectronic Effects

The conformational flexibility of this compound is a key aspect of its molecular character. The oxane ring can adopt several conformations, with the chair form being the most stable, analogous to cyclohexane. The carbamate substituent at the 3-position can be in either an axial or equatorial orientation.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically achieved by performing geometry optimizations starting from various initial structures. The relative energies of the conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Key Conformational Considerations:

Oxane Ring Pucker: The tetrahydropyran (B127337) (oxane) ring is expected to exist predominantly in a chair conformation. Twist-boat conformations are also possible but are generally higher in energy.

Substituent Orientation: The N-benzylcarbamate group at the C3 position can be either axial or equatorial. The relative stability of these two orientations will be influenced by steric and stereoelectronic effects. Generally, for a bulky substituent on a six-membered ring, the equatorial position is favored to minimize steric hindrance (1,3-diaxial interactions).

Carbamate Group Orientation: The planarity of the carbamate group leads to rotational isomers (s-cis and s-trans) around the C-N bond. The rotational barrier for this bond in carbamates is lower than in amides but still significant enough to potentially lead to distinct conformers.

Stereoelectronic Effects:

Stereoelectronic effects, such as hyperconjugation, play a crucial role in determining the conformational preferences and reactivity of the molecule. In the context of the oxane ring, anomeric and related effects involving the ring oxygen's lone pairs and antibonding orbitals of adjacent bonds can influence the geometry and stability of different conformers. For instance, the orientation of the carbamate group relative to the ring oxygen can lead to stabilizing or destabilizing interactions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Analysis

For any proposed reaction involving this compound, such as its formation or subsequent transformation, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed on the optimized TS structure to confirm its nature; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Reaction Pathway Mapping

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped. This involves connecting these stationary points on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the transition state structure to follow the reaction path downhill to both the reactants and products, confirming that the identified TS connects the desired species.

For example, in the synthesis of this compound from 3-aminooxane and benzyl chloroformate, computational modeling could elucidate the stepwise mechanism, including the formation of a tetrahedral intermediate and the subsequent elimination of chloride. The calculated energy profile for such a reaction would reveal the rate-determining step and provide a detailed understanding of the reaction dynamics.

Prediction of Spectroscopic Signatures Relevant to Structural Characterization

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its structural characterization and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be sensitive to the molecule's conformation. Therefore, accurate predictions often require averaging the chemical shifts of the most stable conformers, weighted by their Boltzmann populations.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~155-157 | Typical for carbamates |

| Benzylic CH₂ | ~67-69 | Influenced by adjacent oxygen and phenyl ring |

| Phenyl C (ipso) | ~136-138 | Quaternary carbon attached to the benzylic group |

| Phenyl C (ortho, meta, para) | ~127-129 | Characteristic aromatic region |

| Oxane C3 (CH-N) | ~45-50 | Shifted downfield by the nitrogen substituent |

Note: These are estimated values based on typical chemical shifts for similar functional groups and would need to be confirmed by specific calculations for the target molecule.

Infrared (IR) Spectroscopy:

The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations are typically performed on the optimized geometry of the molecule. The resulting predicted IR spectrum can be compared with experimental data to aid in the identification of functional groups.

For this compound, key predicted vibrational modes would include:

N-H stretch: Around 3300-3400 cm⁻¹

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

C=O stretch (carbamate): A strong band around 1690-1720 cm⁻¹

C-O stretches (ether and ester): In the 1050-1250 cm⁻¹ region

N-H bend: Around 1510-1550 cm⁻¹

It is common practice to scale the calculated vibrational frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate the frequencies.

Advanced Analytical Characterization Techniques in Synthetic Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for mapping the covalent framework of a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic connectivity and functional groups present in benzyl (B1604629) N-(oxan-3-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

For benzyl N-(oxan-3-yl)carbamate, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the benzyl group, the carbamate (B1207046) linker, and the oxane ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.30-7.40 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-) are expected to produce a singlet at approximately δ 5.10 ppm. The proton attached to the carbamate nitrogen (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The protons on the oxane ring would present a more complex set of signals due to their diastereotopic nature and spin-spin coupling. The proton at the C3 position (CH-N) would be a key indicator, likely appearing as a multiplet. The adjacent methylene protons at C2 and C4, as well as the C5 and C6 methylene protons, would exhibit complex splitting patterns in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon environments in the molecule. Key expected signals include the carbonyl carbon of the carbamate group at approximately δ 156 ppm, the aromatic carbons of the benzyl ring between δ 127-136 ppm, and the benzylic carbon at around δ 67 ppm. The carbons of the oxane ring would appear in the aliphatic region (δ 25-75 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic (Phenyl) | ¹H | 7.30 - 7.40 | Multiplet (m) |

| Benzylic (-CH₂-Ph) | ¹H | ~5.10 | Singlet (s) |

| Carbamate (N-H) | ¹H | Variable (e.g., 4.5 - 5.5) | Broad Singlet (br s) |

| Oxane Ring (CH-N) | ¹H | ~3.8 - 4.1 | Multiplet (m) |

| Oxane Ring (-CH₂-) | ¹H | 1.5 - 3.8 | Multiple Multiplets |

| Carbamate (C=O) | ¹³C | ~156 | - |

| Aromatic (Quaternary) | ¹³C | ~136 | - |

| Aromatic (CH) | ¹³C | 127 - 129 | - |

| Benzylic (-CH₂-Ph) | ¹³C | ~67 | - |

| Oxane Ring (CH-N) | ¹³C | ~45 - 50 | - |

| Oxane Ring (-CH₂-O-) | ¹³C | ~65 - 75 | - |

| Oxane Ring (-CH₂-) | ¹³C | ~25 - 35 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the carbamate group, typically appearing as a sharp to moderately broad band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the urethane (B1682113) linkage is another strong, sharp indicator, expected in the region of 1690-1720 cm⁻¹. Other significant absorptions would include C-O stretching bands around 1250 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from both the benzyl and oxane moieties just below 3000 cm⁻¹. The ether linkage (C-O-C) of the oxane ring would also produce a characteristic stretching band, typically in the 1070-1150 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- (Benzyl & Oxane) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Carbamate (Urethane) | 1690 - 1720 | Strong |

| Aromatic C=C Bending | Phenyl Ring | 1450 - 1600 | Medium |

| C-O Stretch | Carbamate (Ester part) | ~1250 | Strong |

| C-O-C Stretch | Oxane Ring (Ether) | 1070 - 1150 | Strong |

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns.

For this compound (C₁₃H₁₇NO₃), the calculated molecular weight is approximately 235.28 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak (M⁺˙) at m/z 235. The subsequent fragmentation would provide valuable structural information. A very common and prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the stable tropylium (B1234903) cation at m/z 91. Another characteristic fragmentation would involve the cleavage of the carbamate group.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 235 | [C₁₃H₁₇NO₃]⁺˙ (Molecular Ion) | Confirms molecular weight. |

| 108 | [C₇H₈O]⁺˙ (Benzyl alcohol) | Indicates cleavage at the carbamate oxygen. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Characteristic fragment for benzyl groups. libretexts.org |

| 100 | [C₅H₁₀NO]⁺ (Oxanyl-carbamate fragment) | Loss of the benzyl group. |

| 84 | [C₅H₈O]⁺˙ (Dehydrogenated oxane) | Fragmentation of the oxane ring after initial cleavage. |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the purity analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. researchgate.netscirp.org

Stationary Phase: A C18 (octadecylsilyl) column is typically used, offering excellent separation for moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be effective. semanticscholar.org Adding a small amount of an acid modifier like formic acid can improve peak shape by suppressing the ionization of any acidic or basic functional groups. semanticscholar.org

Detection: The presence of the benzene (B151609) ring provides a strong chromophore, making UV detection an ideal choice. Analysis would typically be performed at a wavelength around 254 nm.

The result of an HPLC analysis is a chromatogram, where the purity of the sample is determined by comparing the area of the peak corresponding to this compound with the total area of all observed peaks.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The viability of using GC for this compound depends on its thermal stability and volatility. Given its molecular weight and polar carbamate group, high temperatures might be required, which could potentially lead to degradation. However, if the compound is sufficiently stable, GC can provide high-resolution separation and accurate quantification.

Column: A polar or mid-polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a phenyl-substituted polysiloxane stationary phase, would be appropriate.

Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities based on their mass spectra.

The choice between HPLC and GC would be determined through method development, with HPLC generally being the more common and robust choice for a molecule of this type.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for the Oxane-Carbamate Scaffold

The synthesis of carbamates and their derivatives is a cornerstone of medicinal chemistry, driven by their wide application in bioactive compounds rsc.org. Current industrial methods for producing organic carbamates often rely on hazardous reagents like alkyl isocyanates or alkyl chloroformates, which can generate significant waste acs.orgresearchgate.net. The quest for more sustainable and efficient synthetic routes is paramount.

Future research should focus on developing greener alternatives that avoid toxic reagents and metal catalysts rsc.org. One promising approach involves the direct use of carbon dioxide (CO2), a renewable and non-toxic C1 source, with amines and alcohols researchgate.net. Recent studies have demonstrated the synthesis of carbamates from CO2 under atmospheric pressure, which could be adapted for the oxane-carbamate scaffold researchgate.net.

Key research objectives in this area include:

Catalyst Development: Investigating novel, inexpensive, and non-toxic catalysts, such as potassium carbonate, for direct carbamate (B1207046) synthesis from amines, silicate (B1173343) esters, and CO2 researchgate.net.

Solvent Optimization: Exploring environmentally benign solvent systems to replace traditional organic solvents.